molecular formula C17H12Cl2N6O B5385293 2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide

2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B5385293
M. Wt: 387.2 g/mol
InChI Key: NEOCKKFWKDWIIZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrazole intermediate is then reacted with a pyrimidine derivative, such as 4,6-dimethylpyrimidine-2-carbaldehyde, in the presence of a suitable catalyst to form the desired pyrazole-pyrimidine hybrid.

    Chlorination: The resulting compound is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro groups at the 2 and 4 positions of the benzene ring.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Formation of the Benzamide Moiety: Finally, the benzamide moiety is introduced through the reaction of the intermediate with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the cyano and chloro groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Hydrolysis: The benzamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyrimidine moieties.

    Reduction: Reduced derivatives with amine or alkyl groups replacing the cyano and chloro groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Induce Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-3-yl]benzamide: Similar structure with the cyano group at a different position.

    2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-imidazol-5-yl]benzamide: Similar structure with an imidazole ring instead of a pyrazole ring.

    2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-triazol-5-yl]benzamide: Similar structure with a triazole ring instead of a pyrazole ring.

Uniqueness

2,4-dichloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2,4-dichloro-N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O/c1-9-5-10(2)23-17(22-9)25-15(11(7-20)8-21-25)24-16(26)13-4-3-12(18)6-14(13)19/h3-6,8H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOCKKFWKDWIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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